molecular formula C9H7ClN2O B1601373 2-Chloro-7-methoxyquinoxaline CAS No. 55686-93-6

2-Chloro-7-methoxyquinoxaline

Cat. No.: B1601373
CAS No.: 55686-93-6
M. Wt: 194.62 g/mol
InChI Key: WJDJKCAURKUNNC-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxyquinoxaline typically involves the condensation of 2-chloroaniline with 2-methoxybenzoyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chloro-7-methoxyquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxyquinoxaline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-7-methoxyquinoxaline is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential biological activity. These substituents make it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

2-chloro-7-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJKCAURKUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506879
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-93-6
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxyquinoxalin-2(1H)-one & 7-methoxyquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl3 (20 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to afford mixture of regioisomers (3.7 g). 2 g of the above mixture was separated by SFC purification to afford 2-chloro-7-methoxyquinoxaline (0.7 g, 34.7%) and 2-chloro-7-methoxyquinoxaline (0.9 g, 44.6%) as off white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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